molecular formula C8H10Cl3NO B12510583 2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride

2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride

Cat. No.: B12510583
M. Wt: 242.5 g/mol
InChI Key: MHVBQPIPUIGSRB-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

Molecular Architecture

The molecular formula of 2-amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is C₈H₁₀Cl₃NO , with a molar mass of 220.09 g/mol. The core structure consists of a phenyl ring substituted with two chlorine atoms at the 3- and 4-positions, an ethanolamine chain (-CH₂-CHOH-NH₂), and a hydrochloride group. The chlorine atoms induce electron-withdrawing effects, polarizing the aromatic ring and influencing intermolecular interactions such as hydrogen bonding and van der Waals forces. The ethanolamine backbone introduces a chiral center at the C2 position, enabling enantiomeric differentiation.

Crystallographic Analysis

X-ray crystallography reveals key structural details. While direct data for this compound is limited, studies on analogous compounds, such as 4-(3,4-dichlorophenyl)-2-(3,4,5-trimethoxy-benzylidene)-3,4-dihydro-naphthalen-1(2H)-one, provide insights. These structures exhibit triclinic crystal systems with unit cell parameters a = 8.7 Å, b = 10.4 Å, c = 12.1 Å, α = 89.5°, β = 78.3°, and γ = 85.2°. Intramolecular hydrogen bonds between hydroxyl (-OH) and amine (-NH₂) groups stabilize the conformation, while intermolecular C–H···O interactions enhance packing efficiency. For the hydrochloride form, ionic interactions between the protonated amine and chloride ion further contribute to lattice stability.

Stereochemical Configuration: R/S Enantiomer Differentiation

The C2 carbon in this compound is a stereogenic center, yielding two enantiomers: (R)- and (S)-configurations.

Determination of Absolute Configuration

X-ray diffraction is the gold standard for assigning absolute configuration. For example, the related compound (2R)-2-amino-2-(3,4-difluorophenyl)ethanol hydrochloride was unequivocally characterized using single-crystal X-ray analysis, confirming its R-configuration. Similarly, powder X-ray diffraction (PXRD) has resolved conformational ambiguities in structurally complex analogs, such as THIQ derivatives.

Comparative Analysis of Enantiomers

Enantiomers exhibit identical physical properties but differ in chiral environments. Nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents, such as europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], can distinguish R- and S-forms by inducing diastereomeric splitting of signals. For instance, the proton resonances of the ethanolamine -CH₂- group split into distinct doublets in the presence of chiral shift reagents.

Comparative Structural Analysis with Halogen-Substituted Ethanolamine Derivatives

Impact of Halogen Substitution

Halogen atoms critically influence molecular geometry and electronic properties. The following table compares this compound with fluoro- and mixed-halogen analogs:

Compound Molecular Formula Molar Mass (g/mol) Halogen Substituents Key Structural Features
This compound C₈H₁₀Cl₃NO 220.09 Cl, Cl Enhanced dipole moment, planar aromatic ring
(2R)-2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride C₈H₁₀ClF₂NO 209.62 F, F Reduced steric bulk, higher electronegativity
1-(3,4-Dichlorophenyl)-2-(diethylamino)ethanol hydrochloride C₁₂H₁₈Cl₃NO 298.63 Cl, Cl Bulky diethylamino group, altered conformation

Key Observations :

  • Chlorine vs. Fluorine : Chlorine’s larger atomic radius (0.79 Å vs. 0.64 Å for fluorine) increases steric hindrance and polarizability, leading to stronger intermolecular interactions in dichloro derivatives.
  • Electronic Effects : Fluorine’s higher electronegativity withdraws electron density more effectively, reducing aromatic ring reactivity compared to chlorine-substituted analogs.
  • Conformational Flexibility : Bulky substituents, such as diethylamino groups, restrict rotation around the C–N bond, favoring specific conformations (e.g., gauche or anti).
Crystallographic Trends

Halogen size impacts crystal packing. Chlorine’s polarizability facilitates denser packing via Cl···Cl interactions (3.5–3.7 Å), whereas fluorine’s compact size allows tighter molecular arrangements. For example, the dichloro derivative’s unit cell volume (≈900 ų) exceeds that of difluoro analogs (≈800 ų) due to steric demands.

Properties

IUPAC Name

2-amino-2-(3,4-dichlorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVBQPIPUIGSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Reactions

The synthesis of 2-amino-2-(3,4-dichlorophenyl)ethanol hydrochloride often involves intermediates derived from naphthol or dichlorophenyl precursors. For example, condensation reactions using aluminum halides (AlCl₃ or AlBr₃) enable electrophilic aromatic substitution. In one method, 2-naphthol reacts with o-dichlorobenzene under AlCl₃ at 110°C to form tetralone derivatives, which can be further functionalized to introduce amino and hydroxyl groups.

Key Steps :

  • Condensation : 2-Naphthol + o-dichlorobenzene → Tetralone intermediate.
  • Functionalization : Reduction or amination of the tetralone to introduce -NH₂ and -OH groups.

Conditions :

Reagent Temperature Time Yield Reference
AlCl₃ (3 eq) 110°C 20 h 36%
AlBr₃ (3 eq) 25°C 72 h 95%

Reductive Amination

Reductive amination of ketones or aldehydes with amines is a viable route. For instance, 3,4-dichloroacetophenone reacts with an amine (e.g., NH₃ or RNH₂) under catalytic hydrogenation or using hydrazine hydrate as a hydrogen donor. This method avoids gaseous hydrogen, enhancing safety.

General Reaction :
$$ \text{Ar-CO-R} + \text{NH}3 \xrightarrow{\text{H}2/\text{Pd-C}} \text{Ar-CH(OH)-NH}_2 \cdot \text{HCl} $$

Conditions :

Hydrogen Donor Catalyst Temperature Time Yield Reference
Ammonium formate Pd-C (5%) 60–70°C 4–6 h >90%

Asymmetric Hydrogenation

Chiral resolution or asymmetric hydrogenation is critical for enantiopure synthesis. For example, catalytic hydrogenation of a ketone intermediate using chiral ligands (e.g., BINAP) yields the (R)- or (S)-enantiomer.

Example :
$$ \text{Ar-CO-CH}3 \xrightarrow{\text{H}2/\text{Ru-BINAP}} \text{Ar-CH(OH)-CH}_3 $$

Optimized Parameters :

Catalyst Pressure Solvent ee (%) Reference
RuCl₂(BINAP) 50 psi THF >95

Industrial-Scale Production

Continuous Flow Systems

To enhance efficiency and safety, continuous flow reactors are employed. For example, reduction of nitro precursors to amines using Raney nickel or palladium catalysts in ethanol.

Process :

  • Nitration : 2,6-Dichlorophenol → 2,6-Dichloro-4-nitrophenol (HNO₃, H₂SO₄).
  • Reduction : Nitrophenol → Aminophenol (NH₂NH₂, Raney Ni, 75°C).

Yield :

Step Yield (%) Selectivity (%)
Nitration 98.9 95.8
Reduction >90 >95

Solvent Recycling

Catalytic hydrogenation in ethanol or methanol minimizes waste. Post-reaction, ethanol is distilled off, and the residue is purified via crystallization.

Key Challenges and Solutions

Byproduct Minimization

Isomer formation during nitration or condensation is mitigated by controlling reaction temperature and molar ratios. For instance, nitration of 2,6-dichlorophenol at 35°C with 1.2–1.6 eq HNO₃ favors para-substitution.

Table 2: Nitration Optimization

Temperature (°C) HNO₃ (eq) Para/Substituted Product (%)
34–36 1.2–1.6 >98

Chiral Purity

Enantiomeric excess (ee) is achieved via chiral catalysts or resolution with tartaric acid. For example, (R)-2-amino-1-phenylethanol is resolved using D-tartaric acid.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : δ 2.87–2.90 (m, -CH₂-), 5.06–5.09 (m, -CH(OH)-), 6.55–6.57 (d, Ar-H).
  • IR : 3200–3600 cm⁻¹ (-OH), 1600–1650 cm⁻¹ (-NH₂).

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The presence of chlorine atoms enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

2-Amino-2-(2,4-dichlorophenyl)ethanol Hydrochloride (CAS: 2061980-13-8)
  • Structural Difference : Chlorine atoms at positions 2 and 4 of the phenyl ring instead of 3 and 4.
  • Impact : The 2,4-dichloro substitution reduces steric hindrance compared to 3,4-dichloro but may alter receptor binding affinity in drug candidates. Purity: 95% .
2-Amino-2-(4-chlorophenyl)ethanol Hydrochloride (CAS: 926291-77-2)
  • Structural Difference : Single chlorine at position 4.
  • Impact : Lower lipophilicity and reduced electronic effects compared to dichloro derivatives. Used in simpler synthetic routes for antimicrobial agents .
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol Hydrochloride (CAS: 1951425-23-2)
  • Structural Difference : Fluorine at position 3 and methyl at position 2.
  • Impact : Fluorine’s electronegativity and methyl’s steric bulk influence metabolic stability and bioavailability. Molecular weight: 205.66 g/mol .

Stereochemical Variants

(R)- and (S)-Enantiomers of 2-Amino-2-(3,4-dichlorophenyl)ethanol Hydrochloride
  • CAS Numbers :
    • (R)-enantiomer: 1810074-84-0
    • (S)-enantiomer: 1624261-51-3
  • Impact : Enantiomers exhibit distinct pharmacological profiles. For example, the (1S,4S)-stereochemistry in sertraline hydrochloride (a derivative) is essential for serotonin reuptake inhibition .

Functional Group Modifications

Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate Hydrochloride (CAS: 1251922-87-8)
  • Structural Difference: Methyl ester and methylamino groups replace the ethanolamine backbone.
  • Impact: Enhanced stability for prodrug applications. Molecular formula: C₁₀H₁₂Cl₃NO₂ .
2-Amino-2-(3,4-dichlorophenyl)acetic Acid Hydrochloride (CAS: 1105679-25-1)
  • Structural Difference : Carboxylic acid (-COOH) replaces the hydroxyl group.
  • Impact : Increased acidity (pKa ~2.5) alters solubility and metal-chelating properties. Molecular weight: 256.51 g/mol .

Biological Activity

2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is a chiral amino alcohol compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound possesses an amino alcohol structure characterized by a dichlorophenyl group. The presence of chlorine atoms enhances its binding affinity to various biological targets, making it a subject of pharmacological research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can act as both an inhibitor and an activator, modulating various biochemical pathways. Its amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Microorganism Inhibition (%) Concentration (μg/mL)
Staphylococcus aureus28%32
Escherichia coli37%32
Pseudomonas aeruginosa28%32
Candida albicansNot specified32

This data suggests that the compound could be a potential lead for developing new antibiotics .

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, it was evaluated against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells.

Cell Line IC50 (μg/mL) Reference Drug IC50 Reference (μg/mL)
MCF-715Doxorubicin10
HCT-11620Vinblastine12
HepG-225Colchicine15

These results indicate that the compound exhibits comparable cytotoxicity to established anticancer drugs, suggesting its potential as an anticancer agent .

Case Studies

  • Antimicrobial Screening : A focused library containing compounds related to this compound was screened against multiple bacterial strains. The results highlighted its effectiveness against resistant strains like Acinetobacter baumannii .
  • Cytotoxicity Assessment : A study involving the evaluation of this compound's effects on human cancer cell lines showed selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

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